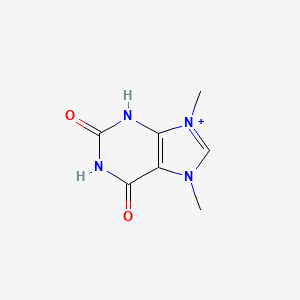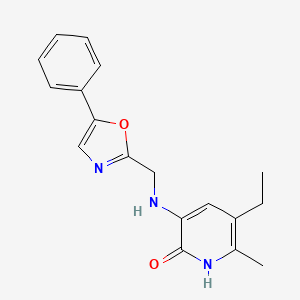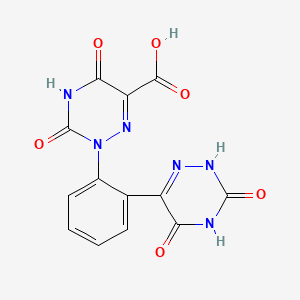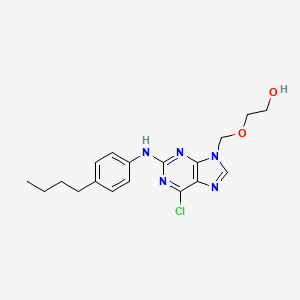
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine base substituted with a butylphenyl group and a chloro group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- typically involves multiple steps, starting with the preparation of the purine base. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Substitution Reactions:
Methoxylation: The final step involves the methoxylation of the purine base to introduce the methoxy group, using reagents like methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; often carried out in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-((2-((4-butylphenyl)amino)-6-methoxy-9H-purin-9-yl)methoxy)
- Ethanol, 2-((2-((4-butylphenyl)amino)-6-fluoro-9H-purin-9-yl)methoxy)
Uniqueness
Ethanol, 2-((2-((4-butylphenyl)amino)-6-chloro-9H-purin-9-yl)methoxy)- is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
104715-78-8 |
|---|---|
Molecular Formula |
C18H22ClN5O2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[[2-(4-butylanilino)-6-chloropurin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H22ClN5O2/c1-2-3-4-13-5-7-14(8-6-13)21-18-22-16(19)15-17(23-18)24(11-20-15)12-26-10-9-25/h5-8,11,25H,2-4,9-10,12H2,1H3,(H,21,22,23) |
InChI Key |
SYBYUEREIFUEHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


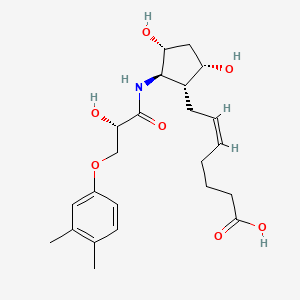
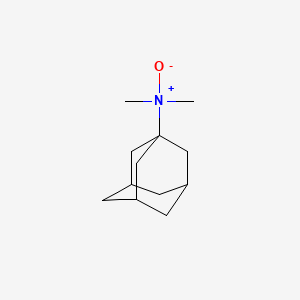
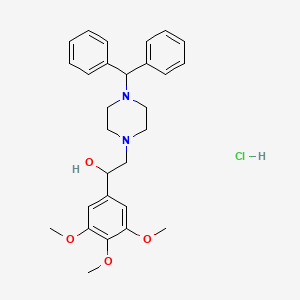
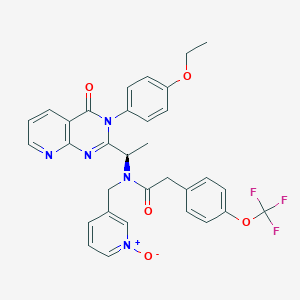
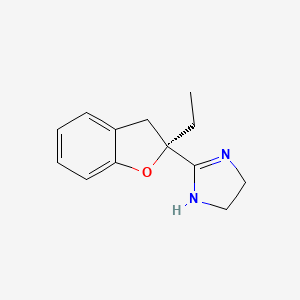


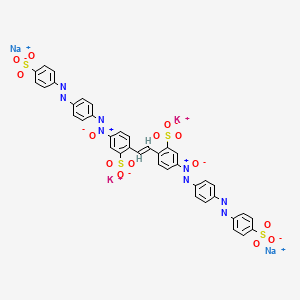

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
